TEPA(HBBBH)

Catalog No.
S6602144
CAS No.
556082-09-8
M.F
C23H47N5O6
M. Wt
489.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TEPA(HBBBH)

CAS Number

556082-09-8

Product Name

TEPA(HBBBH)

IUPAC Name

tert-butyl N,N-bis[2-[2-aminoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamate

Molecular Formula

C23H47N5O6

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C23H47N5O6/c1-21(2,3)32-18(29)26(12-10-24)14-16-28(20(31)34-23(7,8)9)17-15-27(13-11-25)19(30)33-22(4,5)6/h10-17,24-25H2,1-9H3

InChI Key

LKWDYNQTBFTICA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(CCN)CCN(CCN(CCN)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(CCN)CCN(CCN(CCN)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

TEPA(HBBBH), also known as 4,7,10-tri-Boc-tetraethylene pentamine, is a polyamine compound with the molecular formula C23H47N5O6 and a molecular weight of 489.65 g/mol. This compound is characterized by its tri-Boc (t-butyloxycarbonyl) protected amino groups, which enhance its stability and reactivity in various chemical applications. TEPA(HBBBH) is primarily utilized as a protected polyamine linker or sidechain in synthetic chemistry, particularly in polymer synthesis and gene delivery systems .

  • Oxidation: Under specific conditions, TEPA(HBBBH) can be oxidized to form various oxidized derivatives.
  • Reduction: It can be reduced using agents like lithium aluminum hydride (LiAlH4), yielding reduced forms of the compound.
  • Substitution: The compound can participate in substitution reactions with alkyl halides, leading to the formation of substituted polyamines.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and alkyl halides for substitution.

TEPA(HBBBH) exhibits significant biological activity due to its structure as a polyamine. Polyamines are known to play critical roles in cellular functions, including cell growth, differentiation, and gene expression. TEPA(HBBBH) is particularly noted for its ability to facilitate DNA packaging and delivery in gene therapy applications. Its mechanism of action involves alkylation of DNA, similar to its derivatives like thiotepa and tepa, which are recognized as trifunctional alkylating agents .

The synthesis of TEPA(HBBBH) involves several key steps:

  • Protection of Amino Groups: The amino groups are protected using t-butoxycarbonyl anhydride (Boc anhydride) in the presence of a base such as triethylamine.
  • Formation of Intermediate Compounds: The protected intermediates are reacted with ethylene diamine derivatives to construct the desired polyamine framework.
  • Final Product Formation: After the reaction, purification steps such as recrystallization or chromatography are performed to isolate TEPA(HBBBH).

This multi-step synthesis allows for the careful construction of the compound while maintaining the integrity of its functional groups.

TEPA(HBBBH) has diverse applications across various fields:

  • Polymer Synthesis: It serves as a protected polyamine linker in the synthesis of polymers, enhancing their stability and interactions with biological molecules.
  • Gene Delivery and DNA Packaging: The compound plays a crucial role in gene therapy by aiding in the efficient packaging and delivery of DNA.
  • Solid-Phase Synthesis of Polyamidoamines: TEPA(HBBBH) is instrumental in creating polyamidoamines used in drug delivery systems and tissue engineering.
  • Biomedical Imaging: It is utilized to develop lanthanide-containing polycations for imaging applications .

Interaction studies involving TEPA(HBBBH) focus on its role as a polyamine linker in biochemical pathways. Research indicates that it can enhance cellular uptake of therapeutic agents when used in gene delivery systems. Its ability to condense DNA also facilitates the formation of stable complexes necessary for effective transfection .

TEPA(HBBBH) shares similarities with several other compounds but stands out due to its unique protective Boc groups and enhanced stability. Similar compounds include:

  • Tetraethylenepentamine (TEPA): An organic compound used primarily as a curing agent in epoxy chemistry.
  • Triethylenetetramine (TETA): Another ethyleneamine that finds use in similar applications as TEPA.
  • Pentaethylenehexamine: A compound with similar properties but differing molecular structure.

Comparison Table

CompoundStructure TypeUnique Features
TEPA(HBBBH)Tri-Boc protected polyamineEnhanced stability; specific applications in gene delivery
TetraethylenepentamineUnprotected polyamineCommonly used as a curing agent
TriethylenetetramineUnprotected polyamineUsed in various industrial applications
PentaethylenehexamineUnprotected polyamineDifferent molecular structure

TEPA(HBBBH) is unique due to its specific structural modifications that allow for tailored interactions in biological systems, making it particularly valuable in research and therapeutic contexts .

XLogP3

1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

489.35263424 g/mol

Monoisotopic Mass

489.35263424 g/mol

Heavy Atom Count

34

Dates

Last modified: 11-23-2023

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